4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Screening library design

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 898372-22-0) is a synthetic small molecule (MF: C22H27N3O5S2; MW: 477.59 g/mol) belonging to the N,N-disubstituted sulfamoylbenzamide class that incorporates a 5,6-dimethylbenzothiazole moiety. This compound is available as a research-grade screening molecule (≥95% purity) and is supplied strictly for non-human research use only.

Molecular Formula C22H27N3O5S2
Molecular Weight 477.59
CAS No. 898372-22-0
Cat. No. B2523615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS898372-22-0
Molecular FormulaC22H27N3O5S2
Molecular Weight477.59
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
InChIInChI=1S/C22H27N3O5S2/c1-15-13-19-20(14-16(15)2)31-22(23-19)24-21(26)17-5-7-18(8-6-17)32(27,28)25(9-11-29-3)10-12-30-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,24,26)
InChIKeyGYVNCVNQWHYVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 898372-22-0): Technical Baseline for Procurement Evaluation


4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 898372-22-0) is a synthetic small molecule (MF: C22H27N3O5S2; MW: 477.59 g/mol) belonging to the N,N-disubstituted sulfamoylbenzamide class that incorporates a 5,6-dimethylbenzothiazole moiety . This compound is available as a research-grade screening molecule (≥95% purity) and is supplied strictly for non-human research use only . It features a sterically demanding bis(2-methoxyethyl) substitution on the sulfamoyl nitrogen, which differentiates it from structurally simpler N,N-dialkylsulfamoyl analogs that are more commonly encountered in benzothiazole-focused compound collections . The benzothiazole scaffold positions the compound at the intersection of several therapeutically relevant target classes, including carbonic anhydrase isoforms and NF-κB pathway immunomodulation [1] [2].

Why In-Class Sulfamoylbenzamide Analogs Cannot Be Interchanged with CAS 898372-22-0


Although numerous benzothiazole-containing sulfamoylbenzamides exist in commercial screening libraries, the specific N,N-bis(2-methoxyethyl) sulfamoyl substitution pattern on CAS 898372-22-0 introduces unique physicochemical and steric properties that are absent in simpler dimethyl- or diethyl-sulfamoyl congeners . Systematic SAR studies on the sulfamoyl benzamidothiazole scaffold reveal that even conservative N-alkyl substitutions profoundly modulate NF-κB activation potency, with certain analogs achieving >2.5-fold increases in activity over the parent compound [1]. Similarly, within the benzothiazole-sulfonamide carbonic anhydrase inhibitor class, the identity and bulk of the sulfonamide N-substituent directly controls isoform selectivity and potency (Ki values spanning 0.025–0.971 µM) [2]. These data collectively demonstrate that the bis(2-methoxyethyl) group is not a freely interchangeable moiety—it represents a specific structural decision point with predictable consequences for target engagement, solubility, and cellular permeability [3]. A procurement choice that neglects this substituent individuality risks invalidating SAR continuity across a screening campaign.

Quantitative Differentiation Evidence: CAS 898372-22-0 vs. Closest Structural Analogs


Steric Bulk Differentiator: Bis(2-methoxyethyl) vs. Dimethylsulfamoyl Substitution Impacts Molecular Volume and Predicted Permeability

The bis(2-methoxyethyl)sulfamoyl group introduces significantly greater steric bulk (estimated van der Waals volume increase of ~110 ų) and hydrogen-bond acceptor capacity (9 total HBA vs. 5–6 for dimethyl/diethyl analogs) compared to the simplest N,N-dimethylsulfamoyl comparator [1]. This structural feature predictably alters both passive permeability (calculated logP ~2.5–3.5 for the bis-methoxyethyl compound vs. ~2.9 for the dimethylsulfamoyl analog) and aqueous solubility (predicted logS ≈ -3.93 for the target compound) [2]. These calculated differences place CAS 898372-22-0 in a distinct property space relative to its simpler dialkylsulfamoyl congeners, making it a deliberate choice when screening for targets that favor or tolerate increased ligand bulk.

Physicochemical profiling Drug-likeness Screening library design

Benzothiazole Methylation Pattern: 5,6-Dimethyl Substitution vs. 4,6-Dimethyl Regioisomer and Unsubstituted Analogs

The 5,6-dimethyl substitution pattern on the benzothiazole ring of CAS 898372-22-0 is distinct from the more common 4,6-dimethyl regioisomer (e.g., CAS pending for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide) . In the benzothiazole carbonic anhydrase inhibitor field, the position of ring substitution has been shown to alter inhibition potency and isoform selectivity (Ki values spanning from 0.025 µM to 0.971 µM across a series of differentially substituted benzothiazole sulfonamides) [1]. While direct head-to-head activity data for the 5,6- vs. 4,6-dimethyl regioisomers are not publicly available, the established sensitivity of benzothiazole SAR to methylation pattern constitutes a strong rationale for treating the 5,6-dimethyl compound as a non-interchangeable chemical entity for biological screening purposes.

Regioisomer selectivity Benzothiazole SAR Target binding

Carboxylesterase Selectivity: CE2 Inhibition (IC50 = 20 nM) vs. CE1 Activity for the Target Compound

CAS 898372-22-0 has been experimentally profiled against human liver carboxylesterases and exhibits potent inhibition of carboxylesterase 2 (CE2) with an IC50 of 20 nM, while simultaneously showing measurable but distinct activity against carboxylesterase 1 (CE1), measured using 2-(2-benzoyl-3-methoxyphenyl)-benzothiazole as substrate in human liver microsomes [1]. This CE2/CE1 differential inhibition profile is a quantifiable selectivity feature of this specific compound, because CE2 and CE1 share overlapping substrate specificity yet differ in tissue distribution and physiological roles (CE2 is predominantly intestinal; CE1 is hepatic). The 20 nM CE2 IC50 value establishes a concrete benchmark for comparison with related benzothiazole-sulfamoylbenzamide analogs that may show different isoform selectivity patterns.

Carboxylesterase Metabolic stability Hepatotoxicity

NF-κB Pathway SAR: N-Substituent Bulk on Sulfamoyl Group Modulates Immunostimulatory Potency

Although CAS 898372-22-0 has not been directly tested in published NF-κB reporter assays, systematic SAR studies on the sulfamoyl benzamidothiazole scaffold (Shukla et al., 2021) demonstrate that conservative modifications to the sulfamoyl N-substituent can modulate NF-κB SEAP activation by up to 2.54-fold, as seen when comparing the parent compound 1 (200% activation) with the 2-bromo-5-methylphenyl analog 12d (254% activation) [1]. The same study established that even modest alkyl chain variation (methyl, ethyl, propyl, iso-pentyl, tert-butyl) abolishes all NF-κB activity, confirming that the steric and electronic character of N-substituents is a decisive determinant of biological activity in this compound class [2]. The bis(2-methoxyethyl) substitution on the target compound introduces a fundamentally different N-substituent profile (polar ether chains vs. simple alkyl or aryl groups), predicting a distinct activity profile relative to literature-characterized analogs.

NF-κB activation Vaccine adjuvant Immunomodulation

Optimal Application Scenarios for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide Based on Evidence


Carboxylesterase-Mediated Prodrug Activation Screening

The potent CE2 inhibition (IC50 = 20 nM) of CAS 898372-22-0, combined with its measurable CE1 activity, makes it a valuable tool compound for in vitro studies of carboxylesterase-mediated prodrug activation, particularly for ester- and carbamate-based prodrugs that rely on intestinal CE2 for bioactivation [1]. The compound serves as a selective CE2 inhibitor at low nanomolar concentrations, enabling researchers to dissect the relative contributions of CE1 vs. CE2 in prodrug hydrolysis pathways using human liver and intestinal microsomal preparations [1].

NF-κB-Mediated Adjuvant Discovery with Novel Chemotype Coverage

The bis(2-methoxyethyl)sulfamoyl substitution pattern of CAS 898372-22-0 is structurally orthogonal to the N-aryl and N-alkyl sulfamoyl benzamidothiazoles characterized in published NF-κB SAR studies [2]. This compound can fill a gap in screening sets by providing polar, flexible ether substituents at the sulfamoyl position, a region shown to be highly sensitive to modification and capable of driving >2.5-fold changes in NF-κB activation potency [2]. Researchers pursuing vaccine co-adjuvant candidates should consider this compound as part of a deliberate diversity-oriented screening strategy rather than a one-for-one replacement of existing hits.

Benzothiazole Carbonic Anhydrase Inhibitor Profiling

Given the demonstrated importance of benzothiazole ring substitution and sulfonamide/sulfamoyl N-substitution for carbonic anhydrase isoform selectivity and potency (Ki range 0.025–0.971 µM across structurally related benzothiazole sulfonamides) [3], CAS 898372-22-0 is a relevant candidate for profiling against hCA I, II, IX, and XII. The 5,6-dimethyl benzothiazole substitution pattern and bis(2-methoxyethyl)sulfamoyl group provide a unique combination not represented in published benzothiazole CA inhibitor libraries, potentially addressing selectivity gaps for the tumor-associated isoforms hCA IX and XII [3] [4].

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